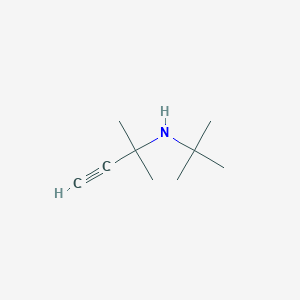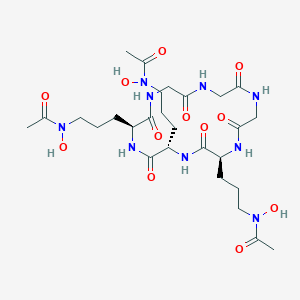
N-Desferriferrichrom
Übersicht
Beschreibung
N-Desferriferrichrom: ist ein Hydroxamsäure-Siderophor, eine Art Molekül, das Eisen in Mikroorganismen bindet und transportiert. Es ist ein homodetisches cyclisches Peptid, das aus drei Glycyl- und drei N5-Acetyl-N5-Hydroxy-L-Ornithyl-Resten besteht . Diese Verbindung wird von verschiedenen Pilzen, darunter Ustilago sphaerogena, produziert und spielt eine entscheidende Rolle bei der Eisenchelatisierung und -aufnahme .
Wissenschaftliche Forschungsanwendungen
Chemie: N-Desferriferrichrom wird als Modellverbindung verwendet, um Eisenchelatisierung und Transportmechanismen in Mikroorganismen zu untersuchen. Es wird auch bei der Synthese anderer Siderophore und Eisenchelatoren verwendet .
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Siderophoren im mikrobiellen Eisenstoffwechsel zu untersuchen. Es wird auch verwendet, um die Auswirkungen der Eisenchelatisierung auf das mikrobielle Wachstum und den Stoffwechsel zu untersuchen .
Medizin: Es kann verwendet werden, um Eisenüberladungszustände zu behandeln und das Wachstum eisenabhängiger Krankheitserreger zu hemmen .
Industrie: In industriellen Anwendungen wird this compound bei der Herstellung von Biokontrollmitteln für die Landwirtschaft eingesetzt. Es wird auch bei der Entwicklung von Eisenchelatoren für verschiedene industrielle Prozesse eingesetzt .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es über seine Hydroxamatgruppen an Eisenionen bindet. Diese Bindung bildet einen stabilen Komplex, der über Zellmembranen transportiert werden kann. Die primären molekularen Zielstrukturen sind Eisenionen, und die beteiligten Pfade umfassen Eisentransport- und Stoffwechselpfade .
Wirkmechanismus
Target of Action
N-Desferriferrichrome, also known as Desferrichrome, is a hydroxamate siderophore . Siderophores are low-molecular-mass iron (3)-chelating compounds produced by microorganisms for the purpose of the transport and sequestration of iron . The primary targets of N-Desferriferrichrome are iron ions, which it binds to facilitate their uptake by organisms .
Mode of Action
N-Desferriferrichrome acts by binding free iron in the environment and enhancing its uptake by organisms . This interaction results in the formation of an iron-N-Desferriferrichrome complex, which can be transported across the cell membrane.
Biochemical Pathways
The biochemical pathways affected by N-Desferriferrichrome primarily involve iron metabolism. By chelating iron, N-Desferriferrichrome affects the availability of this essential nutrient for various biochemical processes. It has been found that the deletion of the gene responsible for the biosynthesis of the hydroxamate siderophore desferriferrichrome in certain fungi remodeled the flow of fatty acid and mainly reprogrammed the membrane lipid metabolism in cells .
Result of Action
The result of N-Desferriferrichrome’s action is the enhanced uptake and utilization of iron by the organism . This can have various molecular and cellular effects, depending on the specific roles of iron in the organism. For example, in certain fungi, it has been found to affect growth, metabolism, and the ability to trap nematodes .
Action Environment
The action, efficacy, and stability of N-Desferriferrichrome are influenced by environmental factors such as the availability of iron. In environments with low iron availability, the production and action of N-Desferriferrichrome would be particularly important for organisms that rely on this compound for iron uptake .
Biochemische Analyse
Biochemical Properties
N-Desferriferrichrome plays a crucial role in biochemical reactions, particularly those involving iron intake . It interacts with various enzymes, proteins, and other biomolecules, aiding in the regulation of iron intake and cell membrane homeostasis .
Cellular Effects
N-Desferriferrichrome has significant effects on various types of cells and cellular processes. It influences cell function by regulating iron intake and maintaining cell membrane homeostasis . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Desferriferrichrome exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary function is to facilitate iron chelation and uptake, which is crucial for various cellular functions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: N-Desferriferrichrom kann durch eine Reihe von Peptidkupplungsreaktionen synthetisiert werden, die Glycyl- und N5-Acetyl-N5-Hydroxy-L-Ornithyl-Reste beinhalten. Die Synthese umfasst typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungmitteln wie Dicyclohexylcarbodiimid (DCC), um die Peptidbindungsbildung zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst Fermentationsprozesse unter Verwendung von Pilzen wie Ustilago sphaerogena. Die Pilze werden unter eisenarmen Bedingungen kultiviert, um die Produktion von Siderophoren zu induzieren. Die Verbindung wird dann aus der Fermentationsbrühe extrahiert und gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: N-Desferriferrichrom unterliegt hauptsächlich Chelatreaktionen mit Eisenionen. Es kann aufgrund des Vorhandenseins von Hydroxamatgruppen auch an Oxidations-Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Chelatisierung: Eisenionen (Fe³⁺) werden üblicherweise verwendet, um Komplexe mit this compound zu bilden.
Oxidations-Reduktion: Wasserstoffperoxid (H₂O₂) kann in Oxidationsreaktionen verwendet werden, die this compound beinhalten.
Hauptprodukte:
Eisenkomplexe: Das Hauptprodukt von Chelatreaktionen ist die eisen-gebundene Form von this compound.
Oxidierte Produkte: Oxidationsreaktionen können zur Bildung verschiedener oxidierter Derivate von this compound führen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Ferrichrom: Ein weiterer Hydroxamsäure-Siderophor mit ähnlicher Struktur, jedoch mit gebundenem Eisen.
Desferriferricrocin: Ein strukturell ähnlicher Siderophor, der in Neurospora crassa vorkommt.
Einzigartigkeit: N-Desferriferrichrom ist aufgrund seiner spezifischen Struktur und seiner Fähigkeit, Eisen zu chelatieren, ohne zunächst daran gebunden zu sein, einzigartig. Dies macht es besonders nützlich für die Untersuchung von Eisentransport und -stoffwechsel in Mikroorganismen .
Eigenschaften
IUPAC Name |
N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAUYPBCXMSBF-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188330 | |
| Record name | Deferriferrichrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34787-28-5 | |
| Record name | N-Desferriferrichrome | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034787285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferriferrichrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Desferrichrome interact with its target and what are the downstream effects?
A1: Desferrichrome is a siderophore, a small molecule with a high affinity for iron (Fe). It primarily targets ferric iron (Fe(III)) and forms a stable complex, known as ferrichrome. [, ] This complex is then recognized by specific receptors on the surface of microorganisms, such as bacteria and fungi, which utilize siderophore-mediated iron uptake systems. [, , ] Once internalized, the iron is released from the ferrichrome complex, making it available for essential metabolic processes within the microorganism. []
Q2: What is the structural characterization of Desferrichrome?
A2: Desferrichrome (N-Desferriferrichrome) is a cyclic hexapeptide hydroxamate siderophore. Its molecular formula is C29H46N9O15 and its molecular weight is 736.7 g/mol. [, ]
Q3: What is known about the material compatibility and stability of Desferrichrome?
A3: Desferrichrome exhibits stability across a range of pH conditions, including acidic and alkaline soils, allowing it to effectively chelate iron in various environments. [] This stability is crucial for its function as an iron scavenger and transporter.
Q4: Can you explain the concept of Structure-Activity Relationship (SAR) in the context of Desferrichrome?
A4: Research on Desferrichrome analogues, particularly those modified for use in ImmunoPET probes, provides insight into SAR. For example, modifying the denticity of the chelating moiety (hexadentate vs. octadentate) directly impacts the stability of the resulting zirconium (Zr(IV)) complexes. [] This highlights how structural changes can influence a siderophore's metal-binding affinity and ultimately its biological activity.
Q5: Are there any known resistance mechanisms to Desferrichrome in microorganisms?
A5: While Desferrichrome is generally effective in delivering iron to various bacterial species, some bacteria, like Staphylococcus aureus, do not exhibit significant uptake of Desferrichrome conjugates. [] This suggests that these species may lack the specific transport systems required for Desferrichrome recognition and uptake, potentially representing a form of natural resistance.
Q6: What analytical methods and techniques are employed to characterize and monitor Desferrichrome?
A6: Several techniques are used to study Desferrichrome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for identifying and quantifying Desferrichrome and its analogues in complex mixtures, such as bacterial-fungal co-cultures. [] Additionally, LC-inductively coupled plasma MS (LC-ICP-MS) helps analyze the metal content of Desferrichrome complexes. [] Electrospray ionization mass spectrometry (ESI-MS) is valuable for investigating the binding affinities of Desferrichrome for different metal ions, providing insights into its selectivity. []
Q7: Has Desferrichrome been investigated for its potential in drug delivery and targeting?
A7: Yes, Desferrichrome has shown promise as a platform for targeted drug delivery. Researchers have successfully conjugated Desferrichrome to the antibody Trastuzumab, which targets the HER2 receptor overexpressed in certain cancer cells. [, ] This approach exploits the siderophore's ability to hijack microbial iron uptake systems, potentially leading to targeted drug delivery to infection sites.
Q8: What are the environmental implications of Desferrichrome?
A8: Desferrichrome, as a naturally occurring siderophore, plays a crucial role in iron cycling in the environment. [] It is produced by various fungi and contributes to the bioavailability of iron for other organisms. [] Understanding the environmental fate and degradation of Desferrichrome, particularly in the context of its use in medical applications, is an area that requires further investigation.
Q9: Are there any concerns regarding the immunogenicity of Desferrichrome, particularly when used in therapeutic applications?
A9: While Desferrichrome itself has not been extensively studied for its immunogenic potential, its use as a scaffold in drug conjugates raises questions about potential immune responses. [, ] Future research should investigate whether Desferrichrome-based conjugates elicit adverse immune reactions and explore strategies to mitigate immunogenicity if needed.
Q10: What are the known applications of Desferrichrome beyond its role as a siderophore?
A10: Desferrichrome and its analogues show potential in several areas. Its iron-chelating properties make it a promising candidate for treating iron overload diseases. [] Modified Desferrichrome derivatives have been investigated as chelators for other metal ions, such as uranium, with potential applications in bioremediation. [] Furthermore, Desferrichrome's ability to bind gallium (Ga) has led to the development of "xenometallomycins", a new class of antibiotics that utilize siderophore-mediated uptake to deliver antibacterial agents into bacteria. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


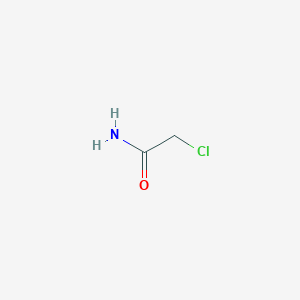

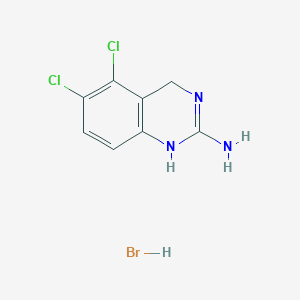
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
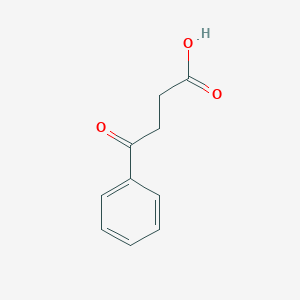
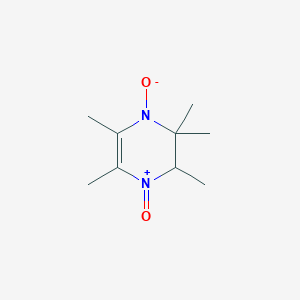

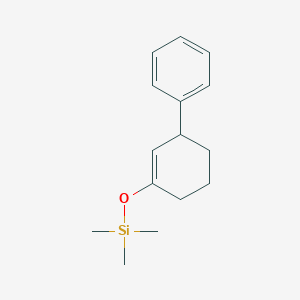
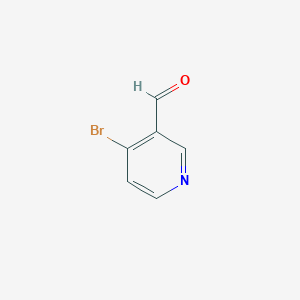

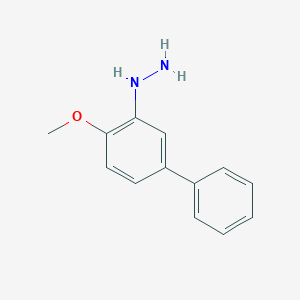

![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
